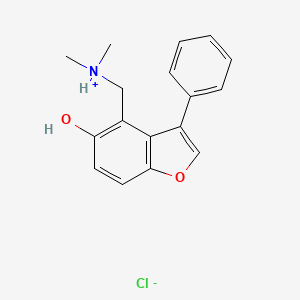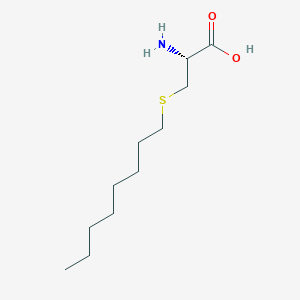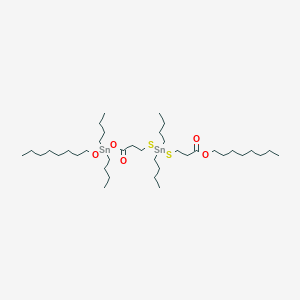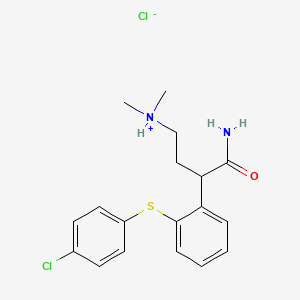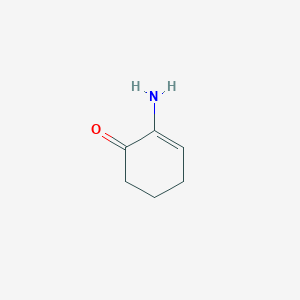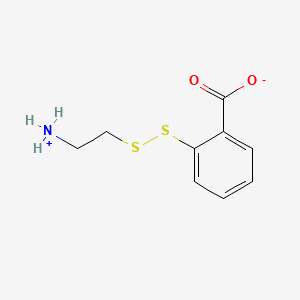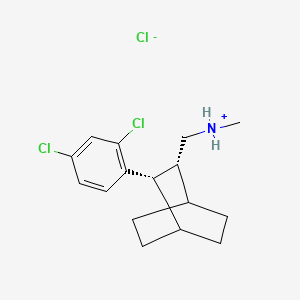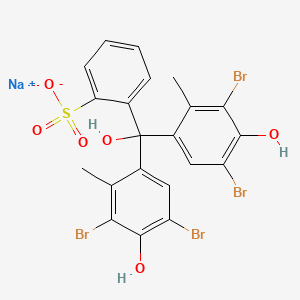
Sodium o-(bis(3,5-dibromo-4-hydroxy-o-tolyl)hydroxymethyl)benzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium o-(bis(3,5-dibromo-4-hydroxy-o-tolyl)hydroxymethyl)benzenesulphonate is a heterocyclic organic compound with the molecular formula C21H16Br4O6SNa and a molecular weight of 738.01 g/mol . It is known for its complex structure, which includes multiple bromine atoms and hydroxyl groups, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of Sodium o-(bis(3,5-dibromo-4-hydroxy-o-tolyl)hydroxymethyl)benzenesulphonate typically involves the reaction of 3,5-dibromo-4-hydroxy-o-tolyl compounds with benzenesulfonate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt . Industrial production methods may involve large-scale reactions in controlled environments to ensure high purity and yield.
Analyse Chemischer Reaktionen
Sodium o-(bis(3,5-dibromo-4-hydroxy-o-tolyl)hydroxymethyl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of hydroxyl groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium o-(bis(3,5-dibromo-4-hydroxy-o-tolyl)hydroxymethyl)benzenesulphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Sodium o-(bis(3,5-dibromo-4-hydroxy-o-tolyl)hydroxymethyl)benzenesulphonate involves its interaction with molecular targets such as enzymes and proteins. The compound’s bromine atoms and hydroxyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .
Vergleich Mit ähnlichen Verbindungen
Sodium o-(bis(3,5-dibromo-4-hydroxy-o-tolyl)hydroxymethyl)benzenesulphonate can be compared with similar compounds such as:
3,5-Dibromo-4-hydroxybenzoic acid: This compound shares similar bromine and hydroxyl groups but lacks the complex benzenesulfonate structure.
Sodium 2-(3,5-dibromo-4-hydroxyphenyl)benzenesulfonate: Similar in structure but with fewer bromine atoms and a simpler hydroxymethyl group.
The uniqueness of this compound lies in its complex structure, which provides distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
23778-59-8 |
|---|---|
Molekularformel |
C21H15Br4NaO6S |
Molekulargewicht |
738.0 g/mol |
IUPAC-Name |
sodium;2-[bis(3,5-dibromo-4-hydroxy-2-methylphenyl)-hydroxymethyl]benzenesulfonate |
InChI |
InChI=1S/C21H16Br4O6S.Na/c1-9-12(7-14(22)19(26)17(9)24)21(28,11-5-3-4-6-16(11)32(29,30)31)13-8-15(23)20(27)18(25)10(13)2;/h3-8,26-28H,1-2H3,(H,29,30,31);/q;+1/p-1 |
InChI-Schlüssel |
JZPSZYZAQKDLMK-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C(=C(C=C1C(C2=CC=CC=C2S(=O)(=O)[O-])(C3=CC(=C(C(=C3C)Br)O)Br)O)Br)O)Br.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone](/img/structure/B13751230.png)

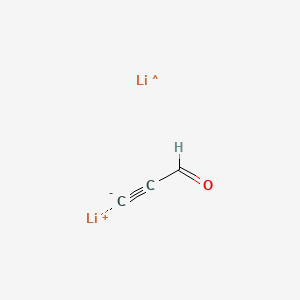
![1-[2-(2-fluoroethoxy)ethoxy]butane](/img/structure/B13751243.png)
